Meropenem trihydrate
Overview
Description
Meropenem is a broad-spectrum carbapenem antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Meropenem works by penetrating bacterial cells and interfering with the synthesis of vital cell wall components, leading to cell death . It is commonly used to treat complicated skin and skin structure infections, complicated intra-abdominal infections, and bacterial meningitis .
Mechanism of Action
Target of Action
Meropenem trihydrate is a broad-spectrum carbapenem antibiotic . It is active against both Gram-positive and Gram-negative bacteria . The primary targets of Meropenem are the penicillin-binding proteins (PBPs) located within the bacterial cell wall .
Mode of Action
Meropenem exerts its action by readily penetrating bacterial cells and interfering with the synthesis of vital cell wall components . This interference occurs through the binding of Meropenem to PBPs, which are essential for bacterial cell wall synthesis . The binding inhibits the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The bactericidal activity of Meropenem results from the inhibition of cell wall synthesis . By binding to PBPs, Meropenem prevents the normal synthesis of the cell wall in the bacteria, leading to osmotic instability and ultimately cell lysis and death .
Pharmacokinetics
Meropenem exhibits time-dependent bactericidal activity, which means that free-drug concentrations higher than the MIC for an adequate percentage of time in a dosing interval (%T>MIC) must be maintained for efficacy . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment . In most patients, an initial loading dose of 2 g is administered, and dosage adjustments are made based on renal function .
Result of Action
The result of Meropenem’s action is the death of the bacterial cells . By inhibiting the synthesis of vital cell wall components, Meropenem causes the lysis of the bacterial cells, leading to their death .
Action Environment
The efficacy of Meropenem can be influenced by various environmental factors. For instance, pathophysiological changes such as extreme body weights in critically ill patients with severe infections may alter the pharmacokinetics of Meropenem, leading to treatment failure or toxicity . Therefore, understanding these characteristics for each patient is important in determining effective antibiotic dosing regimens .
Biochemical Analysis
Biochemical Properties
Meropenem trihydrate interacts with several enzymes and proteins. Its strongest affinities are towards penicillin-binding proteins (PBPs) 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus . The interaction with these PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By interfering with the synthesis of vital cell wall components, it leads to cell death . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis leads to cell death . The bactericidal activity of Meropenem results from this inhibition of cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It penetrates into intra-abdominal tissues and peritoneal fluid within 1 hour, and median peak concentrations in bile and muscle are observed within 2–4 hours after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In mice and rats, large intravenous doses of Meropenem (2200-4000 mg/kg) have been associated with ataxia, dyspnea, convulsions, and mortalities .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment . It is metabolized into open ring metabolite UK-1a which is also microbiologically active .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It penetrates most body fluids and tissues rapidly after intravenous administration . It is also actively pumped back into the gut lumen by efflux transporters, particularly P-glycoprotein (P-gp), present in the gastrointestinal tract .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall where it binds to PBPs and inhibits the synthesis of vital cell wall components . This leads to cell death . The localization of Meropenem within the bacterial cell wall is crucial for its antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Meropenem is synthesized through a multi-step process involving the condensation of enol-phosphate ester with a thiol derivative. The key steps include:
Deprotection and Hydrogenation: The diprotected Meropenem is then deprotected and hydrogenated to obtain non-sterile Meropenem Trihydrate.
Conversion to Sterile this compound: The non-sterile this compound is converted into sterile this compound using water, methanolic ammonia solution, and purging carbon dioxide gas.
Industrial Production Methods
Industrial production of Meropenem involves catalytic hydrogenolysis of a key intermediate, followed by conventional catalytic cyclization, esterification, and protective condensation processes . This method simplifies the production process, improves yield, and reduces costs .
Chemical Reactions Analysis
Types of Reactions
Meropenem undergoes various chemical reactions, including:
Hydrogenation: Used in the deprotection step during synthesis.
Condensation: Involves the formation of the Meropenem core structure.
Deprotection: Removal of protective groups to yield the active compound.
Common Reagents and Conditions
Hydrogenation: Palladium on activated carbon (Pd/AC) catalyst.
Condensation: Enol-phosphate ester and thiol derivative.
Deprotection: Methanolic ammonia solution and carbon dioxide gas.
Major Products Formed
The major product formed from these reactions is Meropenem Trihydrate, which is then converted into its sterile form for medical use .
Scientific Research Applications
Meropenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their stability.
Biology: Investigated for its interactions with bacterial cells and mechanisms of resistance.
Medicine: Widely used to treat serious bacterial infections, including meningitis, pneumonia, and sepsis.
Industry: Employed in the development of new antibiotics and in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar spectrum of activity but requires coadministration with a renal dehydropeptidase inhibitor.
Ertapenem: Less active against nonfermentative Gram-negative bacilli compared to Meropenem.
Doripenem: Similar spectrum of activity but with different pharmacokinetic properties.
Uniqueness of Meropenem
Meropenem is unique due to its broad spectrum of activity, stability against β-lactamase hydrolysis, and its ability to be used without a renal dehydropeptidase inhibitor . It is more active against Gram-negative pathogens compared to Imipenem and has a favorable safety profile .
Properties
CAS No. |
119478-56-7 |
---|---|
Molecular Formula |
C17H27N3O6S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |
InChI Key |
WCDAAZJSDNCCFU-NACOAMSHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |
119478-56-7 | |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
Sparingly 5.63e+00 g/L |
Synonyms |
3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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